

Physicochemical Data of 5-Methyl-3-hexanol

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Compound of Interest

Compound Name: 5-Methyl-3-hexanol

Cat. No.: B1620177

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The lipophilicity and aqueous solubility of a compound are pivotal in predicting its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the key physicochemical parameters for **5-Methyl-3-hexanol**.

Property	Value	Unit	Source
Water Solubility (25 °C, est.)	4725	mg/L	[1]
logP (o/w, est.)	2.055	[1]	
logP	1.80340	[2]	

Experimental Protocols

Accurate determination of solubility and logP relies on robust experimental methodologies. The following sections detail standard protocols for these measurements.

Determination of Water Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the aqueous solubility of a chemical substance.[3]

Principle: An excess amount of the solid compound is added to a known volume of water in a flask. The mixture is then agitated until equilibrium is reached, at which point the concentration

of the dissolved substance in the aqueous phase is measured. This concentration represents the water solubility.[3][4]

Detailed Methodology:

- Preparation: An excess of **5-Methyl-3-hexanol** is added to a flask containing a precise volume of purified water. To ensure saturation, the amount of substance should be sufficient to leave undissolved particles after equilibration.[4][5]
- Equilibration: The flask is sealed and placed in a mechanical shaker or agitator at a constant temperature, typically 25 °C.[3][6] The mixture is agitated for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. [6]
- Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the aqueous solution by centrifugation or filtration.[6][7]
- Analysis: The concentration of **5-Methyl-3-hexanol** in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[3][7]
- Calculation: The determined concentration is reported as the water solubility of the compound at the specified temperature.

Determination of logP: The HPLC Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. Reversed-phase high-performance liquid chromatography (RP-HPLC) provides a rapid and reliable method for its estimation.[8][9]

Principle: The logP of a compound can be correlated with its retention time on a nonpolar stationary phase (like C18) when eluted with a polar mobile phase. By calibrating the system with compounds of known logP values, the logP of the test compound can be determined from its retention time.[10]

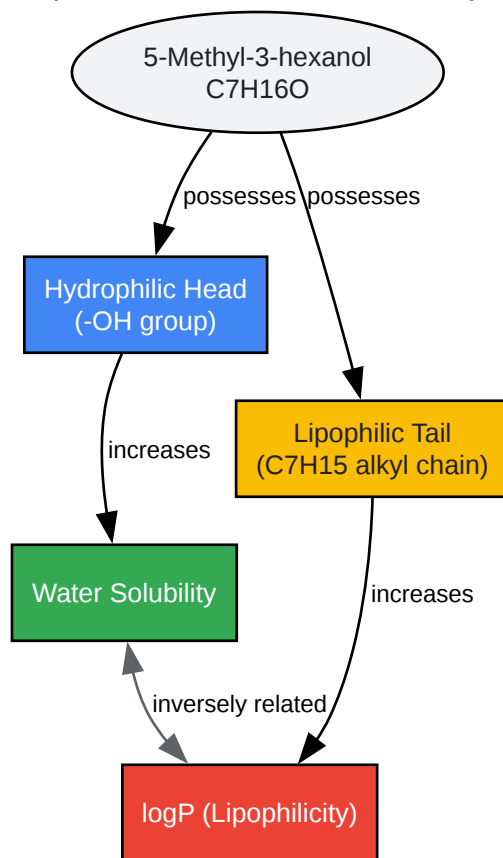
Detailed Methodology:

- **System Preparation:** An RP-HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.[9]
- **Calibration:** A series of standard compounds with well-established logP values are injected into the HPLC system.[10] A calibration curve is generated by plotting the logarithm of the retention time (log RT) or capacity factor (log k') against the known logP values of the standards.[10]
- **Sample Analysis:** A solution of **5-Methyl-3-hexanol** is prepared in the mobile phase and injected into the HPLC system under the same conditions used for the standards.
- **logP Determination:** The retention time of **5-Methyl-3-hexanol** is measured. Using the calibration curve, the logP of **5-Methyl-3-hexanol** is calculated from its retention time.[10]

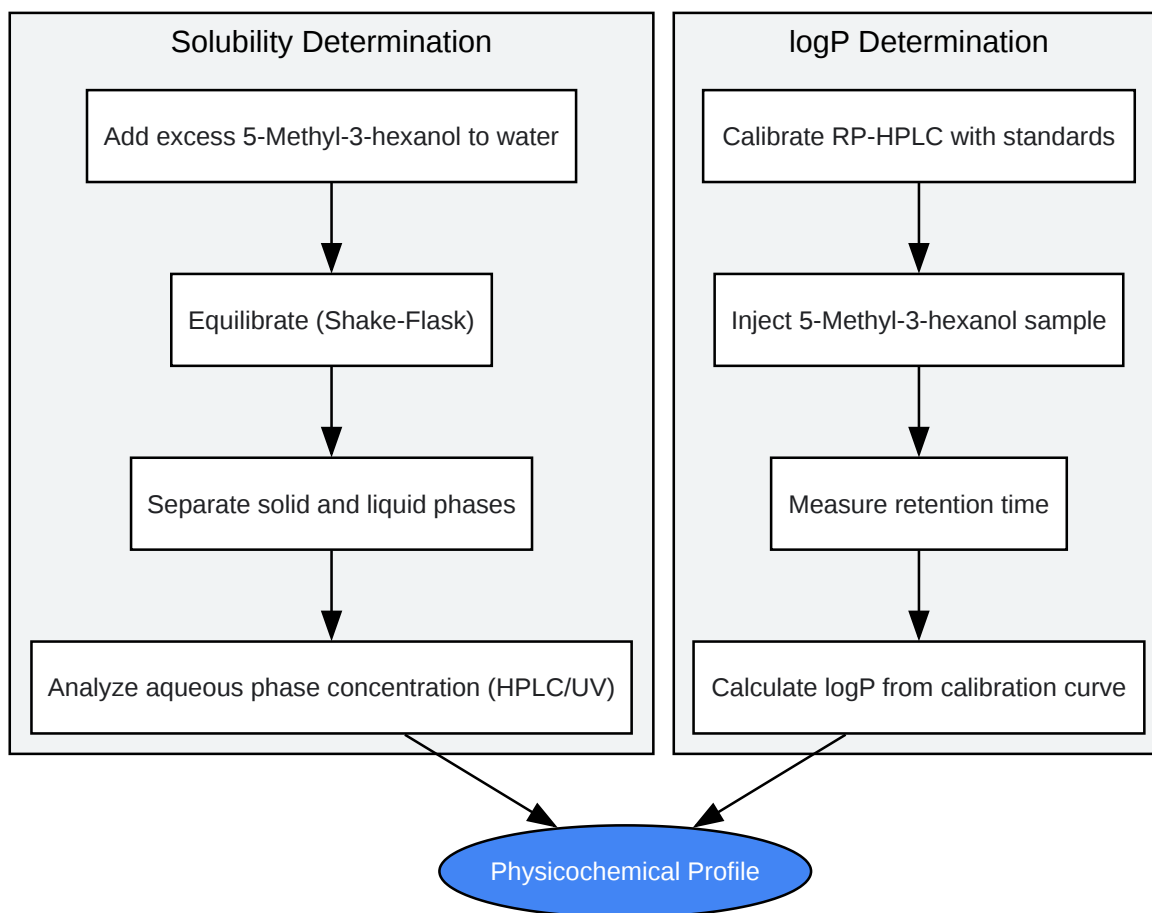
Visualizations

To better illustrate the concepts and processes discussed, the following diagrams are provided.

Relationship between Structure, Solubility, and logP

[Click to download full resolution via product page](#)*Structure-Property Relationship of 5-Methyl-3-hexanol*

Experimental Workflow for Physicochemical Profiling



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*Workflow for Solubility and logP Determination***Need Custom Synthesis?**

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References

- 1. 5-methyl-3-hexanol, 623-55-2 [thegoodscentscompany.com]
- 2. 5-METHYL-3-HEXANOL | lookchem [lookchem.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. who.int [who.int]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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